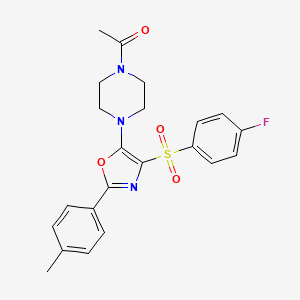![molecular formula C23H18BrN5 B2715042 3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866867-04-1](/img/structure/B2715042.png)
3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of organic compounds known as triazoloquinazolines . These are aromatic heterocyclic compounds containing a quinazoline moiety where the two nitrogen atoms are part of a triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a fused ring system incorporating a triazole ring and a quinazoline ring . The π-π interactions between the heterocyclic part and π-donating substituents could play a role in its properties .
Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve the formation of multiple bonds in a cascade process . This could include the formation of two C–C and two C–N bonds .
科学的研究の応用
Antihistaminic Agents and Sedation Studies A series of novel triazoloquinazolinone derivatives have been synthesized, showing significant in vivo H(1)-antihistaminic activity on conscious guinea pigs. These compounds protect animals from histamine-induced bronchospasm. Notably, a specific derivative was identified as the most active compound, exhibiting comparable potency to chlorpheniramine maleate but with notably less sedation, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Shankar, & Murugesan, 2008); (Alagarsamy, Kavitha, & Murugan, 2007).
Antimicrobial and Nematicidal Properties Research into triazoloquinazolinylthiazolidinones has revealed a new class of antimicrobial and nematicidal agents. These compounds show significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Some derivatives exhibited potent antimicrobial and nematicidal properties comparable to standard treatments, highlighting their potential as new therapeutic agents (Reddy, Kumar, & Sunitha, 2016).
Adenosine Receptor Antagonism Derivatives of triazoloquinazoline have been identified as potent adenosine receptor (AR) antagonists, showing selective affinity for the A3AR subtype. This discovery includes multitarget antagonists that offer a new approach to designing AR antagonists, potentially leading to new therapeutic agents for diseases where adenosine plays a key role (Kim, Ji, & Jacobson, 1996).
Synthetic Methodologies and Chemical Properties Innovative synthetic methodologies have been developed for constructing triazoloquinazolines, showcasing the versatility of these compounds in chemical synthesis. These methods involve multicomponent domino protocols that enable the efficient synthesis of complex fused N-heterocycles, demonstrating the compounds' utility in advancing synthetic chemistry (Jia, Xu, & Zhou, 2015).
Photophysical Properties Studies on substituted triazoloquinazolines have revealed their potential as fluorescent probes due to their unique photophysical properties. These compounds exhibit broad-wavelength emission and high fluorescent quantum yields, making them candidates for applications in material science and as fluorescent markers in biological systems (Kopotilova, Moshkina, & Nosova, 2023).
将来の方向性
特性
IUPAC Name |
3-(3-bromophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOHXIXGKXMQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

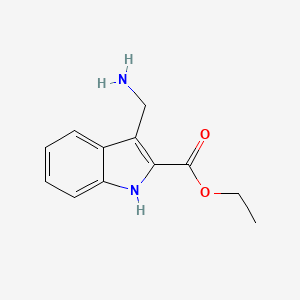
![5-ethyl-7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2714961.png)
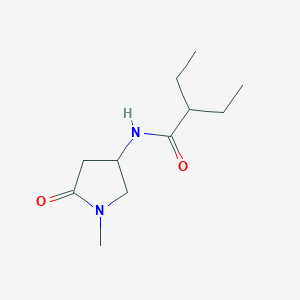
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2714964.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2714965.png)
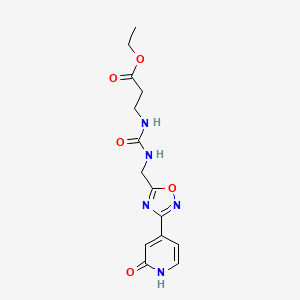
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)
![N-(2-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2714970.png)
![8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2714973.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2714974.png)
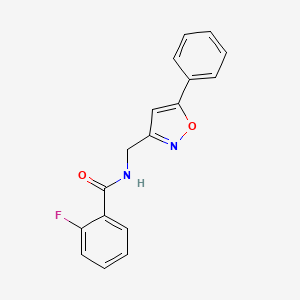
![3-(2-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714976.png)
![1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate](/img/structure/B2714980.png)
